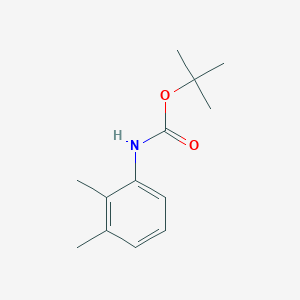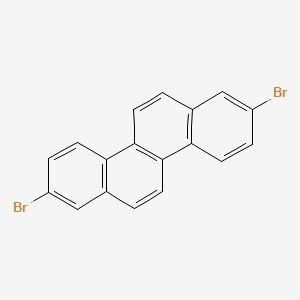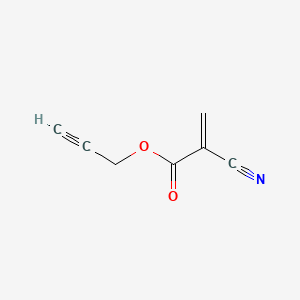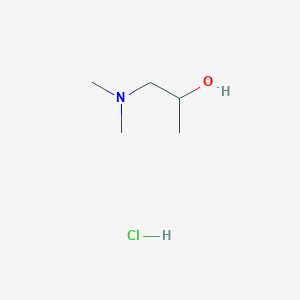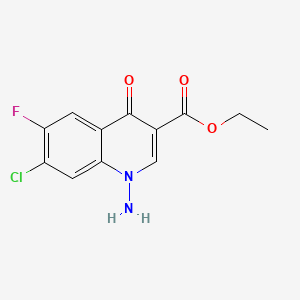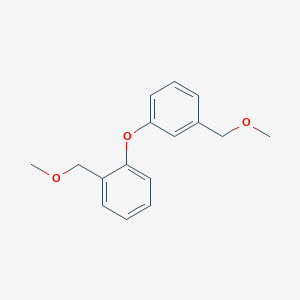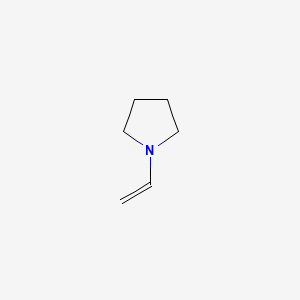
N-乙烯基吡咯烷
描述
N-Vinylpyrrolidone (NVP) is an organic compound consisting of a 5-membered lactam ring linked to a vinyl group . It is a colorless liquid, although commercial samples can appear yellowish . NVP is a biodegradable, water-soluble polymer derived from its monomer N-vinylpyrrolidone . It has excellent solubility in solvents of different polarities, good binding properties, and a stabilizing effect for suspensions and emulsions .
Synthesis Analysis
NVP is produced industrially by vinylation of 2-pyrrolidone, i.e., the base-catalyzed reaction with acetylene . Statistical copolymers of NVP with various alkyl methacrylates were prepared by free radical solution polymerization . The chemical structures of these copolymers were analyzed by Fourier transform infrared spectrometer (FTIR) and H NMR .Molecular Structure Analysis
The molecular structure of NVP consists of a 5-membered lactam ring linked to a vinyl group . More detailed structural analysis would require specific spectroscopic data not provided in the search results.Chemical Reactions Analysis
NVP undergoes copolymerization reactions with various alkyl methacrylates via reversible addition-fragmentation chain transfer polymerization (RAFT) . The reactivity ratio of NVP is significantly lower than that of the methacrylates .Physical And Chemical Properties Analysis
NVP is a colorless liquid, although commercial samples can appear yellowish . It has a density of 1.04 g/cm³, a melting point of 13–14 °C, a boiling point of 92–95 °C, and a vapor pressure of 0.1 mmHg at 24 °C . It is soluble in both water and organic solvents .科学研究应用
复杂化合物的合成
N-乙烯基吡咯烷酮(NVP)在复杂化合物的合成中起着重要作用。它被用于制备金属-聚合物复合物,然后作为催化剂应用于各种工业和医学领域。该过程涉及将聚N-乙烯基吡咯烷酮溶解在水中,与PdCl2或MnCl2等金属盐混合,并添加还原剂以获得最终的复杂化合物。这些化合物通过FTIR、XRD、SEM、UV-Vis方法进行分析,确认了这些复合物的成功构建(Zeynalov et al., 2022)。
生物医学应用
在生物医学应用中,NVP衍生物由于其低毒性、化学稳定性和良好的生物相容性而被广泛使用。值得注意的是,聚N-乙烯基吡咯烷酮(PVP)表面正在研究用于防止非特异性蛋白质吸附,使其成为有前途的防污表面改性剂。PVP的血液相容性和生理不活性,与聚乙二醇(PEG)相媲美,也使其可用作血浆替代物(Xiaoli Liu et al., 2013)。
聚合物合成和改性
NVP在聚合物合成中被用于利用其形成氢键的能力,在色谱法中用于分离酚类化合物。这种性质允许根据其分子结构将复杂化合物如绿原酸分为不同的亚类(M. Clifford, 1974)。此外,基于NVP的单体被合成用于创建具有可调属性的功能性PVP,以用于不同的生物医学应用,包括药物传递系统(J. Engström等,2006年)。
表面功能化
使用NVP对可降解聚合物进行表面功能化引起了关注。该方法涉及将NVP共价地嫁接到聚合物表面,改善润湿性并保持良好定义的表面形貌。这个过程增强了基质对人类细胞的粘附和增殖的适用性,在生物医学工程中至关重要(M. Källrot等,2006年)。
光接枝技术
使用NVP开发非破坏性和无溶剂的光接枝技术也是一个感兴趣的领域。这些技术被用于修改可降解聚合物的表面,显著增强其润湿性和生物相容性。在这个过程中保留基质的微图案的能力在生物材料研究中开辟了新的途径(M. Källrot等,2006年)。
辐射研究
对γ-辐射对NVP及其均聚物的影响的研究已经进行。这项研究为通过辐射诱导的聚合机制提供了见解,并且了解其对分子量等聚合物性质的影响。了解这些效应对于开发具有特定特性的耐辐射材料和聚合物至关重要(Jennifer A Davis等,1981年)。
化学合成
NVP参与了各种化学合成,比如2-芳基-和2-乙烯基吡咯烷的合成。这些化合物在生物活性化合物的合成中具有重要意义。该过程利用铜催化的分子间碳氮化反应,并且可以处理各种底物,突显了NVP在有机合成中的多功能性 (Chanchamnan Um et al., 2016)。
安全和危害
NVP is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage, may cause respiratory irritation, and is suspected of causing cancer . It is harmful if swallowed, in contact with skin, or if inhaled . It also causes damage to organs through prolonged or repeated exposure .
未来方向
NVP is a versatile polymer widely employed as a carrier in the pharmaceutical, biomedical, and nutraceutical fields . Its versatility and peculiar properties make NVP one of the most suitable and promising polymers for the development of new pharmaceutical forms . Several PVP-based systems have been developed to deliver different active principles, of both natural and synthetic origin . Future research will likely continue to explore its potential in drug delivery and other applications.
属性
IUPAC Name |
1-ethenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-7-5-3-4-6-7/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJZTGMLYITLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-43-4 | |
| Record name | Poly(vinylpyrrolidine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70196500 | |
| Record name | N-Vinylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Vinylpyrrolidine | |
CAS RN |
4540-16-3 | |
| Record name | N-Vinylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4540-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Vinylpyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004540163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Vinylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-VINYLPYRROLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGQ0JZ9FNA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B1608503.png)
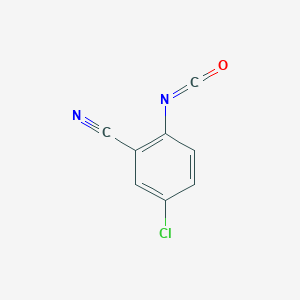
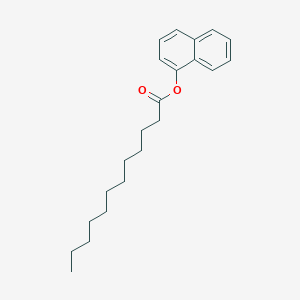
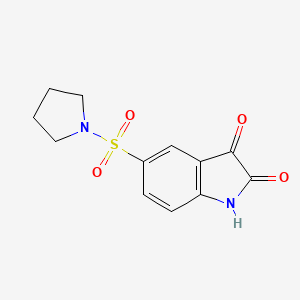
![2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B1608511.png)
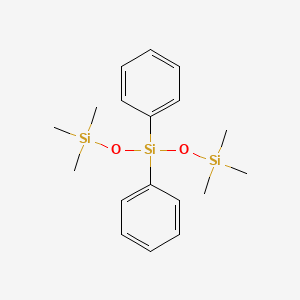
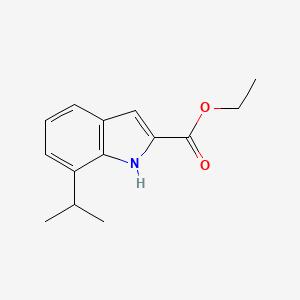
![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/no-structure.png)
